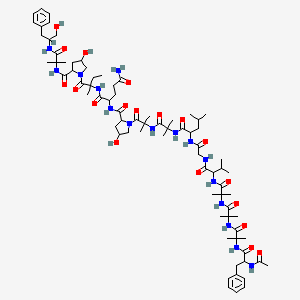
3-氨基-1-(5-甲基-1,2,4-噁二唑-3-基)脲
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“3-Amino-1-(5-methyl-1,2,4-oxadiazol-3-yl)urea” is a compound that belongs to the class of heterocyclic compounds known as oxadiazoles . Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .
Synthesis Analysis
The compound was synthesized by reacting 4-amino-N′-hydroxy-1,2,5-oxadiazole-3-carboximidamide with acetamide at a high temperature of 180 °C . N-Trinitroethylamino derivatives and energetic salts based on 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan, which is a combination of 1,2,5- and 1,2,4-oxadizaole rings, were synthesized and fully characterized .Molecular Structure Analysis
The molecular structure of the compound was fully characterized by multinuclear NMR spectroscopy, IR, and elemental analysis . The structures of compounds were further confirmed by single crystal X-ray diffraction .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of the compound include the reaction of 4-amino-N′-hydroxy-1,2,5-oxadiazole-3-carboximidamide with acetamide at a high temperature of 180 °C . This resulted in the formation of N-Trinitroethylamino derivatives and energetic salts based on 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan .Physical And Chemical Properties Analysis
The compound has moderate thermal stabilities (172–246 °C, except for 3 159 °C) as determined by thermogravimetric analysis (TG) and differential scanning calorimetry (DSC) . It is also insensitive towards impact (≥40.1 J) and friction (≥360 N) which were measured by standardized impact and friction tests .科学研究应用
抗丝虫药
尿素衍生物最早被认可的应用之一是合成潜在抗丝虫药。通过使适当的异氰酸酯与 2-氨基-5-苯甲酰苯并咪唑反应或使甲基(5-苯甲酰苯并咪唑-2-基)氨基甲酸酯与各种胺反应来合成化合物,显示出针对布鲁氏线虫和利托莫索伊德线虫的抗丝虫活性 (Ram 等,1984)。
杂环体系的合成
研究已扩展到合成包含噻唑烷和 1,3,4-恶二唑杂环体系的化合物。开发了一种新颖的合成路线,该路线以温和条件下的多组分反应为特色,展示了该化合物在后续反应中的潜力及其与许多官能团的兼容性 (Brockmeyer 等,2014)。
取代酰胺的新杂环
某些 N-羟基-N-甲基-N'-芳基尿素与亚硫酰氯反应导致产生新的杂环,1,2,3,5-恶噻二唑啉-4-酮 2-氧化物。这种合成展示了成功形成杂环所需的结构特异性,突出了影响反应结果的取代基的细微相互作用 (Chupp 等,1975)。
生物活性化合物
由于尿素、硫脲和 1,2,4-恶二唑化合物的抗炎、抗病毒、镇痛和抗菌活性,人们探索了它们的潜在生物活性。一项研究提供了一系列同时包含 1,2,4-恶二唑和尿素/硫脲部分的化合物,展示了有效的合成方法,并通过各种技术表征了这些化合物 (Ölmez & Waseer,2020)。
不敏感的能量材料
进一步扩展了 3-氨基-1-(5-甲基-1,2,4-恶二唑-3-基)脲的应用范围,其衍生物已被合成并表征为不敏感的能量材料。这些化合物结合了 1,2,5-和 1,2,4-恶二唑环,表现出中等热稳定性,并且被发现对冲击和摩擦不敏感,使其优于 TNT 等传统材料 (Yu 等,2017)。
作用机制
Target of Action
Compounds with similar structures, such as those containing 1,2,4-oxadiazole rings, have been reported to exhibit various biological activities, including antibacterial, anti-viral, and anti-leishmanial activities .
Mode of Action
It’s worth noting that compounds with similar structures have been synthesized and characterized, suggesting potential interactions with biological targets .
Result of Action
Compounds with similar structures have been reported to exhibit various biological activities .
属性
IUPAC Name |
1-amino-3-(5-methyl-1,2,4-oxadiazol-3-yl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N5O2/c1-2-6-3(9-11-2)7-4(10)8-5/h5H2,1H3,(H2,7,8,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXYBOFXHNNOCEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)NC(=O)NN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1182358-62-8 |
Source


|
| Record name | 3-amino-1-(5-methyl-1,2,4-oxadiazol-3-yl)urea | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-N'-(3-chloro-4-fluorophenyl)ethanediamide](/img/structure/B2823355.png)
![1-[(3-Chlorophenyl)methyl]-4-methylpiperazine](/img/structure/B2823360.png)



![4-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-(2-methylphenyl)phthalazin-1(2H)-one](/img/structure/B2823365.png)


![Ethyl 4-({[(1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetyl}amino)benzoate](/img/structure/B2823369.png)

![N-cyclopentyl-2-{[2-(1H-indol-3-yl)-2-oxoethyl]thio}-4-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2823371.png)


![1-(4-(Benzo[d]thiazol-2-yl)thiazol-2-yl)-3-(4-nitrophenyl)urea](/img/structure/B2823378.png)